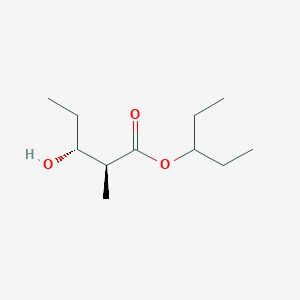
Sitophilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitophilate is a synthetic compound that is used in scientific research to study the effects of nutrient deprivation on cells and organisms. It is a powerful tool for understanding the mechanisms that regulate cellular metabolism and the physiological responses to nutrient stress.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Sitophilate, known as the aggregation pheromone of the granary weevil, has been a subject of research focusing on its enantioselective synthesis. Studies have explored various methods for synthesizing sitophilate enantiomers, highlighting its importance in chemical ecology and pest control. For instance, research by Chong (1989) discusses the synthesis of sitophilate enantiomers through catalytic asymmetric epoxidation (Chong, 1989). Similarly, a chemoenzymatic approach for synthesizing sitophilate, utilizing fungal reduction and lipase-mediated transesterification, was investigated by Ravía et al. (2013) (Ravía et al., 2013).
Pheromone Analysis and Behavioral Responses
The role of sitophilate in insect behavior, particularly in the context of the granary weevil, has been extensively studied. For example, Phillips et al. (1989) determined the enantiomeric composition of sitophilate and its role as a male-produced aggregation pheromone in the granary weevil (Phillips et al., 1989). Chambers et al. (1996) investigated the antennal and behavioral responses of grain weevils to sitophilate, providing insights into how this pheromone influences insect behavior and pest management strategies (Chambers et al., 1996).
Applications in Pest Control
Sitophilate's role as an aggregation pheromone has implications for pest control strategies. Plarre (1996) explored how sitophilate influences the distribution of Sitophilus granarius in wheat, suggesting its potential use in developing more effective monitoring systems for stored product protection (Plarre, 1996).
Eigenschaften
CAS-Nummer |
114607-20-4 |
|---|---|
Produktname |
Sitophilate |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
pentan-3-yl (2S,3R)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-10,12H,5-7H2,1-4H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
JZOCRUBSQNZLIW-WCBMZHEXSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C(=O)OC(CC)CC)O |
SMILES |
CCC(CC)OC(=O)C(C)C(CC)O |
Kanonische SMILES |
CCC(CC)OC(=O)C(C)C(CC)O |
Andere CAS-Nummern |
114607-20-4 |
Synonyme |
sitophilate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
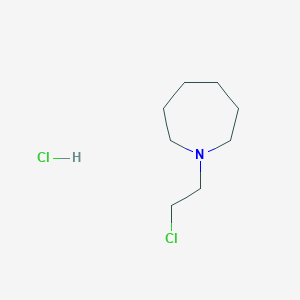

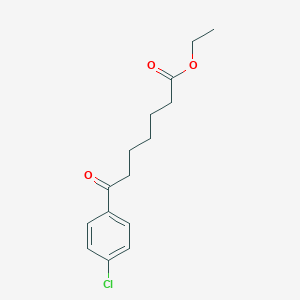
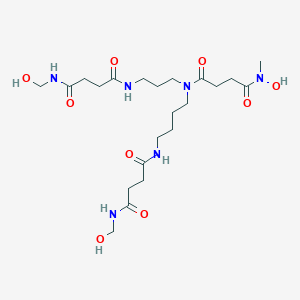



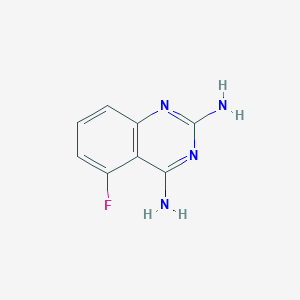


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

